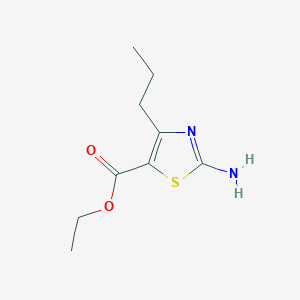

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate

概要

説明

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize production efficiency.

化学反応の分析

Types of Reactions

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

科学的研究の応用

Pharmaceutical Applications

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate has shown promise in drug development due to its biological activity:

- Antimicrobial Activity : Studies indicate that derivatives of thiazole compounds exhibit significant antimicrobial properties against a range of pathogens .

- Anticancer Potential : Research has demonstrated that similar thiazole compounds can inhibit cancer cell proliferation, particularly in hepatocellular carcinoma cells .

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that this compound derivatives inhibited cell growth significantly at micromolar concentrations .

Agrochemical Applications

The compound also has potential applications in agriculture:

- Herbicidal Properties : this compound has been evaluated for its herbicidal activity against common weeds, showing effective inhibition of weed growth.

Interaction Studies

Understanding the interactions of this compound with biological molecules is essential for elucidating its mechanism of action:

| Interaction Type | Description |

|---|---|

| Protein Binding Studies | Investigates how the compound interacts with specific proteins involved in disease processes. |

| Nucleic Acid Interactions | Examines binding affinity to DNA/RNA structures, which may influence gene expression. |

These studies are critical for determining the pharmacodynamics and pharmacokinetics of the compound .

作用機序

The mechanism of action of ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

Similar Compounds

Ethyl 2-amino-1,3-thiazole-4-carboxylate: Another thiazole derivative with similar structural features but different biological activities.

Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate: Contains a phenyl group instead of a propyl group, leading to different chemical and biological properties.

Uniqueness

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

生物活性

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate (CAS Number: 81569-37-1) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and antiviral applications. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound exhibits several mechanisms of action relevant to its biological activity:

- Inhibition of Mitotic Kinesins : The compound has been shown to inhibit HSET (KIFC1), a kinesin crucial for centrosome clustering in cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, causing aberrant cell division and subsequent cell death in centrosome-amplified cancer cells .

- Antiviral Activity : Thiazole derivatives have demonstrated antiviral properties, with structural modifications enhancing their efficacy against various viruses. This compound is hypothesized to share similar antiviral mechanisms due to its structural characteristics .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its molecular structure. Key observations include:

- Substituent Effects : Variations in the alkyl chain length and functional groups on the thiazole ring significantly affect the compound's potency. For instance, extending the propyl chain has been associated with increased inhibitory activity against HSET .

- Hydrophobic Interactions : The presence of hydrophobic substituents enhances the compound's interaction with target proteins, improving its overall biological efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Notable Findings

- HSET Inhibition : In vitro assays indicated that this compound has an IC50 value of approximately 2.7 µM against HSET, with increased potency observed in the presence of lower ATP concentrations .

- Antiviral Potential : While specific EC50 values for this compound were not detailed in current literature, related thiazole compounds have shown significant antiviral activity against various pathogens .

特性

IUPAC Name |

ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-3-5-6-7(8(12)13-4-2)14-9(10)11-6/h3-5H2,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRJDESRRBKKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=N1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。